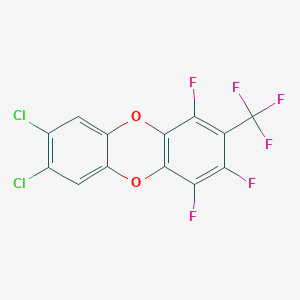![molecular formula C22H21ClN4O3S B11599973 7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599973.png)
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This complex compound features a fused tricyclic structure, combining a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core with a butan-2-yl group and a 4-chlorophenylsulfonyl moiety. Let’s break down its components:
Triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene: This intricate bicyclic system contains three nitrogen atoms and exhibits significant strain due to its bridged structure.
Butan-2-yl group: A four-carbon alkyl group attached to the triazatricyclo core.
4-Chlorophenylsulfonyl moiety: A phenyl ring substituted with a chlorine atom and a sulfonyl group (SO₂).
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, functional group transformations, and sulfonation. While I don’t have specific synthetic details for this exact compound, similar strategies for constructing complex heterocycles can be adapted.
Industrial Production:: Industrial-scale production methods may vary, but efficient routes would likely involve optimized conditions for each step, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfonyl group or other functional groups.
Reduction: Reduction could target the imine or other unsaturated moieties.
Substitution: Substitution reactions may occur at the chlorophenyl group or the butan-2-yl moiety.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide, NBS) or nucleophilic substitution conditions (e.g., SN2 reactions).
Major Products:: The specific products depend on reaction conditions, stereochemistry, and regioselectivity. Potential products include derivatives with modified functional groups or ring systems.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: The compound’s unique structure could serve as a building block for designing novel molecules.
Catalysis: It might find applications in catalytic processes due to its strained core.
Drug Discovery: Investigating its biological activity could lead to potential drug candidates.
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural features.
Materials Science: Its strained ring system could inspire new materials or polymers.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can explore related structures in the literature. Researchers may compare it to other strained heterocycles or sulfonyl-containing compounds.
Eigenschaften
Molekularformel |
C22H21ClN4O3S |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21ClN4O3S/c1-4-14(3)27-20(24)18(31(29,30)16-8-6-15(23)7-9-16)11-17-21(27)25-19-10-5-13(2)12-26(19)22(17)28/h5-12,14,24H,4H2,1-3H3 |
InChI-Schlüssel |
QMZSXHFSRUAKLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11599897.png)
![ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11599898.png)
![2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11599899.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11599905.png)

![(2E)-5-bromo-4-chloro-2-{[(3-fluorophenyl)amino]methylidene}-1,2-dihydro-3H-indol-3-one](/img/structure/B11599915.png)


![(5Z)-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599932.png)
![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11599940.png)
![(7Z)-3-(3-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11599945.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599953.png)
![5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11599961.png)
